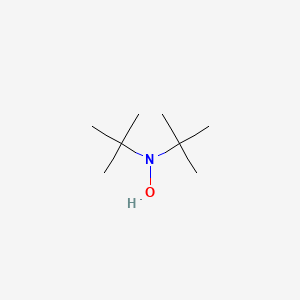

Di-tert-butyl nitroxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-ditert-butylhydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-7(2,3)9(10)8(4,5)6/h10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDZCJWPDXZTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of Di-tert-butyl nitroxide?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl nitroxide (DTBN) is a stable organic radical widely utilized in various fields of chemical and biomedical research. Its persistent radical nature, stemming from the steric hindrance provided by the two tert-butyl groups, makes it an invaluable tool as a spin label for Electron Paramagnetic Resonance (EPR) spectroscopy, a radical scavenger in mechanistic studies, and an initiator in controlled radical polymerization. This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of this compound, supplemented with detailed experimental protocols and logical diagrams to facilitate its application in research and development.

Physical Properties

This compound is a red-orange liquid at room temperature.[1] While some sources may describe it as a solid, the consensus from chemical suppliers and the reported boiling point without a distinct melting point suggest a liquid state under standard conditions.[2][3] Key physical properties are summarized in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈NO | [4] |

| Molecular Weight | 144.23 g/mol | [4] |

| Physical State | Red-orange liquid | [1] |

| Boiling Point | 74-75 °C at 34 mmHg | [3][5] |

| Density | 0.877 g/cm³ (rough estimate) | [2] |

| Refractive Index (n20/D) | 1.435 (lit.) | [3][5] |

| Flash Point | 46 °C (114.8 °F) - closed cup | [5] |

| Solubility | Insoluble in water. Soluble in organic solvents like pentane (B18724) and glyme.[4] Quantitative solubility data in common organic solvents is not readily available. |

Chemical Properties

The most prominent chemical feature of this compound is its stability as a free radical. The bulky tert-butyl groups sterically shield the nitroxide radical, preventing rapid dimerization or reaction with other molecules, thus allowing it to be isolated and handled under normal laboratory conditions.

Radical Scavenging

DTBN is an effective radical scavenger, reacting with transient radical species to form stable, non-radical products. This property makes it a valuable tool for studying reaction mechanisms involving radical intermediates and for inhibiting unwanted radical-driven processes.

Controlled Radical Polymerization

In the field of polymer chemistry, this compound serves as a mediating agent in nitroxide-mediated polymerization (NMP), a type of controlled radical polymerization. It reversibly caps (B75204) the growing polymer chain, allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity.

Spectroscopic Properties

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the most powerful technique for studying this compound, owing to its unpaired electron. The EPR spectrum of DTBN in solution typically consists of a sharp triplet, arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (I=1). The g-value and hyperfine coupling constants are sensitive to the solvent environment.

Table 2: EPR Spectral Parameters for this compound in Benzene Solution at Room Temperature

| Parameter | Value |

| g-factor | 2.0060 |

| A(¹⁴N) | 15.18 G |

| A(¹³C) (natural abundance) | 4.30 G |

Note: G stands for Gauss, a unit of magnetic field strength.

Other Spectroscopic Data

Detailed UV-Vis and IR spectral data for this compound are not extensively reported in the literature. As a colored compound, it is expected to have absorption in the visible region. The IR spectrum would show characteristic C-H and C-N stretching and bending vibrations.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 2-methyl-2-nitropropane (B1294617) (tert-nitrobutane) with sodium metal in a suitable solvent like 1,2-dimethoxyethane (B42094) (glyme). A detailed procedure can be found in Organic Syntheses.[4]

Experimental Workflow for Synthesis

Caption: Synthesis of this compound.

Purification of this compound

The crude product from the synthesis can be purified by a series of extractions followed by fractional distillation.[4]

-

The reddish-brown organic layer is separated from the aqueous layer.

-

The aqueous layer is extracted multiple times with pentane until the extracts are colorless.

-

The combined organic layer and pentane extracts are washed with ice-cold dilute hydrochloric acid and then with cold dilute sodium hydroxide.

-

The organic solution is dried over anhydrous magnesium sulfate.

-

The solvent is removed, and the product is purified by fractional distillation under reduced pressure.

General Protocol for EPR Spectroscopy

The following is a general procedure for obtaining a solution-phase X-band EPR spectrum of this compound.

Experimental Workflow for EPR Spectroscopy

Caption: General workflow for EPR spectroscopy.

Applications in Research and Drug Development

The unique properties of this compound have led to its use in a variety of applications:

-

Membrane Fluidity and Dynamics: As a spin label, DTBN can be incorporated into lipid bilayers to probe the fluidity and dynamics of cell membranes.

-

Protein Structure and Conformation: Site-directed spin labeling with nitroxide derivatives allows for the measurement of distances within proteins and the study of conformational changes.

-

Oxidative Stress Studies: Its radical scavenging properties make it a useful tool for investigating the role of reactive oxygen species in biological systems and for evaluating the efficacy of antioxidants.

-

Drug Delivery: The controlled polymerization initiated by DTBN can be used to synthesize well-defined polymers for drug delivery applications.

Logical Relationship of DTBN Properties and Applications

Caption: Core properties and their applications.

References

An In-Depth Technical Guide to the Synthesis and Purification of Di-tert-butyl Nitroxide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Di-tert-butyl nitroxide (DTBN), a stable free radical of significant interest in various fields of chemical and biomedical research.

Introduction

This compound (DTBN) is a persistent organic radical characterized by a nitroxyl (B88944) group sterically hindered by two tert-butyl groups. This steric hindrance is responsible for its remarkable stability, allowing for its isolation and handling under normal laboratory conditions. DTBN and other nitroxide radicals are widely utilized as spin labels in electron paramagnetic resonance (EPR) spectroscopy to probe the structure and dynamics of molecules and materials. They also find applications as catalysts in organic synthesis and as potential agents in biomedical research.

This document outlines two primary synthetic routes to DTBN, details purification methodologies, and provides key characterization data to ensure the identity and purity of the final product.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2406-25-9 | [1][2][3] |

| Molecular Formula | C₈H₁₈NO | [1][2][3] |

| Molecular Weight | 144.23 g/mol | [1] |

| Appearance | Reddish-brown liquid | [4] |

| Boiling Point | 59-60 °C at 11 mmHg | [4] |

| Density | 0.877 g/cm³ | [5] |

| Refractive Index (n²⁰/D) | 1.435 | [5] |

Synthesis of this compound

Two common laboratory-scale methods for the synthesis of this compound are presented below. The first method, adapted from Organic Syntheses, is a well-established and reliable procedure starting from 2-nitro-2-methylpropane. The second method outlines a pathway starting from the more readily available tert-butylamine (B42293).

Synthesis from 2-Nitro-2-methylpropane

This method involves the reaction of 2-nitro-2-methylpropane with sodium metal in 1,2-dimethoxyethane (B42094) (glyme) to form an intermediate which is subsequently oxidized by air to yield this compound.[4]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: A 2-liter, three-necked flask equipped with a high-speed mechanical stirrer, a nitrogen inlet, and an outlet is flushed with dry nitrogen. 1300 mL of anhydrous 1,2-dimethoxyethane (glyme) is distilled directly into the flask from lithium aluminum hydride.

-

Addition of Reactants: 89.7 g (0.87 mole) of 2-nitro-2-methylpropane and 19.9 g (0.87 g-atom) of sodium, cut into small pieces, are added to the flask.

-

Reaction Execution: The mixture is stirred vigorously to initiate the reaction, which is indicated by a pale lavender color and a bright gold surface on the sodium. The reaction temperature is maintained at 25-30 °C for approximately 24 hours. The reaction mixture will form a thick, colorless slurry.

-

Work-up: After the reaction is complete, most of the glyme is removed under reduced pressure at room temperature. Under a nitrogen atmosphere, 270 mL of water is added to the slurry, and the reddish-brown organic layer is separated. The aqueous layer is extracted with several portions of pentane (B18724) until the extracts are colorless.

-

Extraction and Washing: The organic layer and the pentane extracts are combined, cooled to 0 °C, and washed with two 70-mL portions of ice-cold 0.25 N hydrochloric acid, followed by 70 mL of cold water, and finally 70 mL of cold 0.2 N sodium hydroxide.

-

Drying and Isolation: The pentane solution is dried over anhydrous magnesium sulfate (B86663).[4]

Synthesis from tert-Butylamine

This route involves the oxidation of tert-butylamine to 2-methyl-2-nitrosopropane, which can then be used to generate this compound.

3.2.1. Synthesis of 2-Methyl-2-nitropropane (B1294617) from tert-Butylamine

Reaction Scheme:

Experimental Protocol:

-

Oxidation: To a well-stirred suspension of 650 g of potassium permanganate (B83412) in 3 L of water, 100 g of tert-butylamine is added dropwise. The mixture is heated to 55 °C and maintained at this temperature for 3 hours.

-

Isolation: The product is isolated by steam distillation. The organic layer is separated, diluted with diethyl ether, and washed with 2 M hydrochloric acid and then water.

-

Purification: The ethereal solution is dried over anhydrous magnesium sulfate and fractionally distilled to yield pure 2-methyl-2-nitropropane.

3.2.2. Synthesis of this compound from 2-Methyl-2-nitropropane

The 2-methyl-2-nitropropane obtained can then be used in the procedure described in Section 3.1.

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove byproducts and unreacted starting materials.

Fractional Distillation

Fractional distillation under reduced pressure is the most common method for purifying this compound.[4]

Experimental Protocol:

-

The dried pentane solution containing the crude product is transferred to a distillation apparatus equipped with an efficient spinning-band column.

-

Pentane and any low-boiling impurities are removed as a forerun.

-

The pure this compound is collected at a boiling point of 59-60 °C under a pressure of 11 mmHg.[4] The yield is typically in the range of 42-43%.[4]

Column Chromatography

While less common for large-scale purification, column chromatography can be employed for the purification of smaller quantities of this compound.

General Protocol:

-

Stationary Phase: Silica gel is a suitable stationary phase.

-

Eluent: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.

-

Procedure: The crude product is loaded onto the column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Spectroscopic Data | |

| ¹H-NMR | A product specification sheet indicates that the ¹H-NMR spectrum corresponds to the assigned structure, though specific chemical shift data is not readily available in the searched literature.[6] |

| ¹³C-NMR | No specific ¹³C-NMR data for this compound was found in the searched literature. |

| IR | No specific IR data for this compound was found in the searched literature. |

| EPR | The EPR spectrum of this compound is a characteristic triplet arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus. |

Experimental Workflows and Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and reaction mechanisms.

Synthesis and Purification Workflow

Caption: Overall workflow for the synthesis and purification of DTBN.

Reaction Mechanism for Synthesis from 2-Nitro-2-methylpropane

Caption: Proposed reaction mechanism for DTBN synthesis.

Safety Precautions

-

Sodium metal is highly reactive and flammable; it should be handled with care under an inert atmosphere.

-

1,2-Dimethoxyethane (glyme) is flammable.

-

This compound is flammable and may be harmful if swallowed or inhaled.

-

Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed at all times. All procedures should be performed in a well-ventilated fume hood.

Conclusion

This guide provides detailed and reliable protocols for the synthesis and purification of this compound for laboratory use. The presented methods, particularly the one adapted from Organic Syntheses, offer a robust pathway to obtaining high-purity DTBN. Proper characterization is crucial to ensure the quality of the final product for its intended applications in research and development.

References

Di-tert-butyl Nitroxide: A Comprehensive Technical Guide for ESR Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl nitroxide (DTBN) is a highly stable, commercially available free radical that has become an invaluable tool in the field of Electron Spin Resonance (ESR) spectroscopy. Its remarkable stability, well-defined ESR spectrum, and sensitivity to its local environment make it an ideal spin probe for a wide range of applications, from fundamental chemical physics to biomedical research and drug development. This technical guide provides an in-depth overview of the properties of DTBN, detailed experimental protocols for its use in ESR measurements, and a summary of its key applications.

Core Concepts: The Utility of a Stable Radical

The utility of this compound in ESR spectroscopy stems from its nature as a persistent free radical. The unpaired electron in the N-O bond gives rise to a strong ESR signal. The hyperfine interaction of this electron with the nitrogen nucleus (14N, nuclear spin I=1) splits the ESR spectrum into three distinct lines of equal intensity. The precise positions (g-value) and spacing (hyperfine coupling constant, AN) of these lines are exquisitely sensitive to the polarity, viscosity, and composition of the radical's immediate surroundings. This sensitivity allows researchers to use DTBN as a molecular reporter, providing insights into the microscopic properties of a system that are often inaccessible by other techniques.

Physicochemical and ESR Parameters of this compound

The ESR spectral parameters of DTBN, namely the g-value and the nitrogen hyperfine coupling constant (AN), are highly dependent on the solvent. This dependence arises from the influence of the solvent on the electronic distribution within the nitroxide moiety. Generally, in more polar solvents, the AN value increases while the g-value decreases.

Below is a compilation of ESR parameters for this compound in various solvents.

| Solvent | g-value | AN (Gauss) |

| n-Hexane | 2.0061 | 15.20 |

| Benzene | 2.0059 | 15.35 |

| Diethyl ether | 2.0062 | 15.30 |

| Chloroform | 2.0058 | 15.45 |

| Acetone | 2.0059 | 15.60 |

| Ethanol | 2.0057 | 15.70 |

| Methanol | 2.0057 | 15.80 |

| Water | 2.0056 | 16.70 |

Note: These values are approximate and can vary slightly depending on the experimental conditions such as temperature and concentration.

Mandatory Visualizations

An In-depth Technical Guide to the Steric Hindrance Effect in Di-tert-butyl Nitroxide Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di-tert-butyl nitroxide (DTBN) is a notably stable free radical, a characteristic that underpins its extensive utility in various chemical and biomedical fields. Its remarkable persistence is not intrinsic to the nitroxide functional group itself, but rather a direct consequence of the profound steric hindrance imparted by two bulky tert-butyl substituents. These groups effectively form a protective shield around the reactive N-O• moiety, sterically precluding dimerization and other decomposition pathways that rapidly consume less hindered nitroxides. This guide provides a detailed examination of the structural and electronic factors contributing to DTBN's stability, supported by quantitative data, established experimental protocols, and conceptual diagrams to offer a comprehensive resource for professionals leveraging stable radicals in their work.

The Core Principle: Steric Shielding

Steric hindrance refers to the spatial arrangement of atoms within a molecule that impedes chemical reactions. In the case of this compound, the two tert-butyl groups attached to the nitrogen atom are exceptionally bulky. This conformation creates a sterically congested environment around the paramagnetic nitroxide center.

The unpaired electron in a nitroxide radical is primarily localized on the nitrogen and oxygen atoms.[1] This radical center is inherently reactive and, in less substituted nitroxides, can readily react with other radical species or undergo self-reaction (dimerization or disproportionation). The stability of DTBN is attributed to the steric hindrance provided by these bulky tert-butyl groups, which effectively isolates the radical center, inhibiting these degradation pathways.[2][3] This "steric shielding" is the cornerstone of its utility as a radical scavenger, spin label in electron paramagnetic resonance (EPR) spectroscopy, and controller in radical polymerization processes.[2]

Caption: Steric hindrance from bulky tert-butyl groups shields the nitroxide radical.

Quantitative Data and Physicochemical Properties

The stability and characteristics of this compound are well-documented through various analytical techniques. The following tables summarize key quantitative data.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₈NO | [4] |

| Molecular Weight | 144.24 g/mol | |

| Boiling Point | 74-75 °C @ 34 mmHg | |

| Density | 0.877 g/cm³ | [5] |

| Refractive Index (n20/D) | 1.435 |

| CAS Number | 2406-25-9 |[4] |

Table 2: Electron Spin Resonance (ESR) Spectroscopy Data ESR spectroscopy is the primary technique for characterizing nitroxide radicals. The spectrum of DTBN in a benzene (B151609) solution at room temperature exhibits a characteristic triplet, arising from the hyperfine interaction of the unpaired electron with the 14N nucleus (Nuclear Spin, I=1).[1]

| Parameter | Value (in Benzene Solution) | Reference |

| g-value | Agreement with literature values | [6] |

| A(¹⁴N) | 15.18 G | [6] |

| A(¹³C) (methyl) | 4.30 G | [6] |

| A(¹⁷O) | 19.41 G | [6] |

G = Gauss

Experimental Protocols

Synthesis of this compound

The most common and effective procedure for preparing substantial amounts of this compound is that of Hoffmann, Feldman, Gelblum, and Hodgson.[7] The reaction involves the reduction of 2-methyl-2-nitropropane (B1294617) (t-nitrobutane) with sodium metal in 1,2-dimethoxyethane (B42094) (glyme), followed by oxidation.

Materials:

-

2-l., three-necked, Morton flask with high-speed stirrer

-

Nitrogen inlet and outlet

-

1,2-dimethoxyethane (glyme), 1300 mL, freshly distilled from lithium aluminum hydride

-

t-nitrobutane, 89.7 g (0.87 mole)

-

Sodium metal, 19.9 g (0.87 g. atom), cut into small pieces

-

0.25N Hydrochloric acid (ice-cold)

-

0.2N Sodium hydroxide (B78521) (cold)

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

Reaction Setup: The flask is flushed with nitrogen and charged with glyme, t-nitrobutane, and sodium.[7]

-

Initiation: The stirrer is activated to draw sodium into the solution. The reaction begins when the solution turns pale lavender and the sodium surface becomes bright gold.[7]

-

Reaction: The temperature is maintained at 25–30 °C for approximately 24 hours using an air blast for cooling. A colorless solid will form.[7]

-

Solvent Removal: Most of the glyme is removed under reduced pressure, keeping the temperature at 20–25 °C, to yield a thick slurry.[7]

-

Workup: Under a nitrogen blanket, 270 mL of water is added. The reddish-brown organic layer is separated. The aqueous layer is extracted with pentane until colorless.[7]

-

Purification: The combined organic extracts are cooled to 0 °C and washed rapidly with two 70-mL portions of ice-cold 0.25N HCl, followed by 70 mL of cold water and 70 mL of cold 0.2N NaOH.[7]

-

Drying and Fractionation: The pentane solution is dried over anhydrous magnesium sulfate and fractionated using an efficient spinning-band column.

-

Collection: After removing foreruns, the red this compound is collected at a boiling point of 59–60 °C (11 mm.). The typical yield is 42–43%.[7]

Caption: Key steps in the synthesis of this compound.

Characterization by Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is essential for confirming the presence and purity of the radical product.

Methodology:

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable deoxygenated solvent, such as benzene.[6]

-

Instrumentation: The sample is placed in a quartz ESR tube and inserted into the cavity of an ESR spectrometer.

-

Data Acquisition: The magnetic field is swept while irradiating the sample with a constant microwave frequency. The absorption of microwaves is detected and recorded.

-

Analysis: The resulting spectrum is analyzed for its g-value, the number of lines (hyperfine splitting), and the splitting constants (e.g., A(¹⁴N)). For DTBN, a triplet of lines of roughly equal intensity is expected.[1]

Caption: Conceptual workflow of an ESR spectroscopy experiment.

Applications Driven by Stability

The steric protection of the nitroxide radical in DTBN is not merely a chemical curiosity; it is the key feature that enables its widespread application.

-

Radical Scavenger: DTBN is used to inhibit reactions that proceed via radical chain mechanisms, such as in polymer chemistry.[2]

-

Controlled Polymerization: It serves as an initiator or controller in nitroxide-mediated polymerization (NMP), a form of controlled radical polymerization.

-

ESR Standard: Due to its simple, strong, and relatively narrow-lined ESR spectrum, it is often used as a standard for ESR measurements.[7]

-

Spin Labeling: Its stability allows it to be used as a spin label in EPR spectroscopy to study molecular dynamics and interactions in biological and chemical systems.[2]

-

HALS Technology: The principles of steric hindrance in nitroxides are fundamental to the function of Hindered Amine Light Stabilizers (HALS), which protect polymers from photodegradation.[8]

Conclusion

The exceptional stability of this compound is a direct and demonstrable consequence of the steric hindrance imposed by its two tert-butyl groups. This structural feature provides a robust physical barrier that kinetically protects the inherently reactive nitroxide radical from decomposition and bimolecular reactions. This "steric shielding" effect has been quantified through spectroscopic techniques and is the critical enabler of DTBN's diverse applications, from a laboratory standard in ESR to a key component in controlled polymerization and materials science. Understanding this structure-stability relationship is paramount for researchers and developers aiming to harness the unique properties of stable free radicals.

References

- 1. testbook.com [testbook.com]

- 2. CAS 2406-25-9: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H18NO | CID 520092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]

An In-Depth Technical Guide to the Electron Paramagnetic Resonance (EPR) Spectrum of Di-tert-butyl Nitroxide

This technical guide provides a comprehensive overview of the Electron Paramagnetic Resonance (EPR) spectrum of Di-tert-butyl nitroxide (DTBN), a stable free radical widely utilized in chemical and biological research. The document is intended for researchers, scientists, and drug development professionals who employ EPR spectroscopy.

Introduction to this compound and its EPR Spectrum

This compound (DTBN) is a persistent nitroxide radical characterized by an unpaired electron delocalized between the nitrogen and oxygen atoms. This paramagnetic nature makes it an ideal subject for EPR spectroscopy. The EPR spectrum of DTBN in a dilute solution at room temperature is distinguished by a characteristic triplet, a set of three equally spaced lines. This pattern arises from the hyperfine interaction between the unpaired electron and the nuclear spin of the nitrogen atom (¹⁴N, nuclear spin I = 1). The number of lines is determined by the 2mI + 1 rule, where m is the number of equivalent nuclei (in this case, one nitrogen atom).[1][2]

The shape and parameters of the EPR spectrum are highly sensitive to the local environment of the nitroxide.[3][4] Factors such as solvent polarity, temperature, and molecular motion can significantly influence the g-value and the nitrogen hyperfine coupling constant (aN), providing valuable insights into the system under investigation.

Quantitative Spectroscopic Data

The key parameters derived from the EPR spectrum of DTBN are the g-value and the hyperfine coupling constant (aN). These values are sensitive to the solvent environment. A summary of representative data is presented below.

| Solvent | g-value | aN (Gauss) | Reference |

| Benzene | 2.0063 | 15.7 | [5] |

| Toluene | - | - | [3] |

| Ethanol | - | - | [3] |

| Methanol | - | - | [3] |

| Water | - | - | [3] |

| Propane (-90°C) | - | - | [5] |

| Toluene (-10°C) | 2.0056 | 28.7 | [5] |

Note: The g-value is a dimensionless quantity, and the hyperfine coupling constant is typically measured in Gauss (G) or millitesla (mT).

Experimental Protocol for Obtaining the EPR Spectrum of DTBN

The following provides a generalized methodology for acquiring the continuous-wave (CW) EPR spectrum of this compound.

3.1. Sample Preparation

-

Solution Preparation: Prepare a dilute solution of this compound in the desired solvent (e.g., ethanol, toluene). A typical concentration is in the range of 0.1 mM to avoid line broadening due to spin-spin interactions.[1]

-

Sample Loading: Draw the solution into a quartz EPR sample tube (typically 1-2 mm inner diameter). The sample volume should be sufficient to fill the active region of the EPR resonator.

-

Degassing (Optional but Recommended): To remove dissolved oxygen, which can broaden the EPR signal, the sample can be degassed by several freeze-pump-thaw cycles.

3.2. Spectrometer Setup and Calibration

-

Instrument Inıtialization: Turn on the EPR spectrometer, including the magnet, microwave source, and detector. Allow the instrument to warm up and stabilize according to the manufacturer's instructions.

-

Resonator Tuning: Insert the sample into the resonator. Tune the resonator to the microwave frequency to ensure optimal coupling of the microwave power to the sample.

-

Magnetic Field Calibration: Calibrate the magnetic field using a standard reference sample with a known g-value, such as the ER 4119HS-2100 marker.[6]

3.3. Data Acquisition

-

Set Spectrometer Parameters:

-

Center Field: Set the center of the magnetic field sweep around the expected g-value of DTBN (approximately 3400 G for X-band spectrometers).

-

Sweep Width: Set a sweep width sufficient to capture the entire three-line spectrum (e.g., 100 G).

-

Microwave Power: Use a low microwave power to avoid saturation of the signal (e.g., 1-5 mW).

-

Modulation Frequency and Amplitude: A modulation frequency of 100 kHz is standard. The modulation amplitude should be optimized to maximize signal intensity without distorting the line shape (typically a fraction of the linewidth).

-

Time Constant and Sweep Time: These parameters determine the signal-to-noise ratio and the scan speed. Multiple scans can be accumulated to improve the signal-to-noise ratio.

-

-

Record Spectrum: Initiate the magnetic field sweep and record the EPR spectrum.

-

Data Processing: The resulting spectrum is typically the first derivative of the absorption signal. Process the data by performing a baseline correction and, if necessary, integrating the spectrum to obtain the absorption lineshape.

Visualizations

Hyperfine Splitting in this compound

Caption: Origin of the three-line EPR spectrum of DTBN.

Experimental Workflow for EPR Spectroscopy

Caption: General workflow for an EPR experiment.

Principle of Spin Trapping

Caption: The concept of spin trapping radicals.

Applications in Research and Drug Development

The unique properties of this compound and other nitroxides make them invaluable tools in various scientific disciplines:

-

Spin Labeling: Covalently attaching nitroxide labels to biomolecules like proteins allows for the study of their structure, dynamics, and interactions using Site-Directed Spin Labeling (SDSL) EPR.[7][8]

-

Spin Probing: Non-covalently introducing nitroxide probes into a system can report on the local polarity, viscosity, and oxygen concentration of their microenvironment.[1]

-

Spin Trapping: Nitrones and nitroso compounds can be used as spin traps to react with and stabilize short-lived, reactive radicals, forming a more persistent nitroxide radical (the spin adduct) that can be detected and characterized by EPR.[9][10] This is particularly useful in studying oxidative stress and radical-mediated reaction mechanisms.

In drug development, these applications can be used to investigate drug-target interactions, membrane fluidity changes induced by drug candidates, and the generation of reactive oxygen species in biological systems.

Conclusion

The Electron Paramagnetic Resonance spectrum of this compound is a fundamental example of hyperfine interactions in a stable free radical. The sensitivity of its spectral parameters to the local environment, coupled with the versatility of nitroxides as spin labels, probes, and traps, establishes DTBN and related compounds as powerful tools in chemistry, biology, and pharmaceutical sciences. A thorough understanding of the principles governing its EPR spectrum and the experimental methodologies for its measurement is crucial for leveraging its full potential in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. testbook.com [testbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel [mdpi.com]

- 7. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Role of Di-tert-butyl Nitroxide as a Spin Label: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Di-tert-butyl Nitroxide (DTBN) as a Spin Label

This compound (DTBN) is a stable organic radical that serves as a valuable spin label in the field of Electron Paramagnetic Resonance (EPR) spectroscopy.[1] Its stability is attributed to the steric hindrance provided by the two bulky tert-butyl groups, which protect the nitroxide radical from rapid degradation.[1] This stability allows for its use as a probe to investigate the molecular dynamics and local environment in a variety of systems, from simple solutions to complex biological membranes.[1][2]

Unlike spin labels that are covalently attached to macromolecules, DTBN is often used as a "free" spin probe that partitions into different phases of a system, such as the aqueous and hydrophobic regions of a lipid bilayer.[1] The EPR spectrum of DTBN is highly sensitive to its local environment, providing information on properties like polarity, viscosity, and the presence of hydrogen bonding.[2] This sensitivity makes DTBN a powerful tool for researchers studying the structure and function of biological membranes, characterizing drug delivery systems, and investigating oxidative stress.[1][3]

Physicochemical Properties of this compound

DTBN is a commercially available compound with the following key properties:

| Property | Value |

| Molecular Formula | C₈H₁₈NO |

| Molar Mass | 144.24 g/mol |

| Appearance | Reddish-brown liquid or solid |

| Boiling Point | 74-75 °C at 34 mmHg |

| Key Feature | Stable nitroxide radical |

Data Presentation: EPR Spectral Parameters of DTBN

The EPR spectrum of a nitroxide spin label is primarily characterized by its g-factor and the hyperfine coupling constant (A) with the nitrogen nucleus. These parameters are sensitive to the polarity and proticity of the solvent.

Hyperfine Coupling Constants (Aiso) and g-Factors (giso) of DTBN in Various Solvents

The isotropic hyperfine coupling constant (Aiso) and the isotropic g-factor (giso) of DTBN vary with the solvent. This dependence is crucial for using DTBN as a probe for local polarity. The following table summarizes these parameters for DTBN in a range of common solvents.

| Solvent | Dielectric Constant (ε) | Aiso (Gauss) | giso |

| n-Hexane | 1.88 | 15.15 | 2.0061 |

| Cyclohexane | 2.02 | 15.20 | 2.0061 |

| Carbon Tetrachloride | 2.24 | 15.30 | 2.0060 |

| Benzene | 2.28 | 15.35 | 2.0059 |

| Toluene | 2.38 | 15.30 | 2.0059 |

| Diethyl ether | 4.34 | 15.40 | 2.0062 |

| Chloroform (B151607) | 4.81 | 15.55 | 2.0058 |

| Ethyl acetate | 6.02 | 15.60 | 2.0059 |

| Tetrahydrofuran | 7.58 | 15.65 | 2.0061 |

| Dichloromethane | 8.93 | 15.70 | 2.0057 |

| Acetone | 20.7 | 15.85 | 2.0058 |

| Ethanol (B145695) | 24.6 | 16.10 | 2.0057 |

| Methanol | 32.7 | 16.25 | 2.0057 |

| Acetonitrile | 37.5 | 15.90 | 2.0056 |

| Dimethyl sulfoxide | 46.7 | 15.95 | 2.0056 |

| Water | 80.1 | 16.90 | 2.0056 |

Data compiled from various sources, with Aiso values primarily based on the work of Reddoch and Konishi, 1979.

Rotational Correlation Time (τc)

The shape of the EPR spectrum is also highly dependent on the rotational mobility of the spin label, which is quantified by the rotational correlation time (τc). In low-viscosity solvents, DTBN tumbles rapidly, resulting in three sharp, well-resolved lines. As the viscosity of the environment increases (e.g., within a lipid bilayer), the rotational motion slows down, leading to broadening of the spectral lines. The rotational correlation time can be estimated from the EPR spectrum and is a key parameter for assessing local microviscosity.[4]

Experimental Protocols

Using DTBN as a Spin Probe to Measure Membrane Fluidity of Liposomes

This protocol describes the use of DTBN as a free spin probe to assess the fluidity of model lipid membranes (liposomes).

Materials:

-

Phospholipid (e.g., DMPC, DPPC)

-

Chloroform

-

Buffer (e.g., PBS, pH 7.4)

-

This compound (DTBN)

-

Small glass vials

-

Rotary evaporator

-

Bath sonicator or extruder

-

EPR spectrometer with a temperature controller

-

Glass capillaries for EPR measurements

Procedure:

-

Liposome (B1194612) Preparation (Thin-Film Hydration Method):

-

Dissolve the desired amount of phospholipid in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under vacuum for at least one hour to remove residual solvent.

-

Hydrate the lipid film with the buffer solution by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be subjected to sonication in a bath sonicator or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).

-

-

Sample Preparation for EPR:

-

Prepare a stock solution of DTBN in a suitable solvent (e.g., ethanol or chloroform) at a concentration of approximately 10 mM.

-

Add a small aliquot of the DTBN stock solution to the liposome suspension to achieve a final DTBN concentration in the range of 0.1-0.5 mM. The final solvent concentration from the stock solution should be kept minimal (e.g., <1%).

-

Incubate the mixture for a short period (e.g., 15-30 minutes) to allow the DTBN to partition into the lipid bilayers.

-

Transfer the liposome suspension containing DTBN into a glass capillary tube suitable for EPR measurements.

-

-

EPR Data Acquisition:

-

Place the capillary tube into the EPR spectrometer's resonant cavity.

-

Allow the sample to equilibrate at the desired temperature using the instrument's temperature controller.

-

Acquire the EPR spectrum using typical X-band spectrometer settings for nitroxide radicals:

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 5-10 mW (should be below saturation)

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.5-1.0 G

-

Sweep Width: 100 G

-

Sweep Time: 60-120 s

-

Number of Scans: 1-4 (for signal averaging)

-

-

-

Data Analysis:

-

Analyze the resulting EPR spectrum to determine the rotational correlation time (τc), which is a measure of membrane fluidity. For relatively fast motion, τc can be estimated from the relative heights and widths of the three spectral lines. More sophisticated spectral simulations can be used for more accurate determination, especially in the slow-motion regime.[4]

-

General Workflow for Site-Directed Spin Labeling (SDSL) of Proteins

For context, this is a general workflow for covalently attaching a functionalized nitroxide spin label to a protein, a common technique in structural biology.

Applications in Research and Drug Development

Probing Membrane Properties and Drug-Membrane Interactions

DTBN's ability to partition between aqueous and lipid environments makes it an excellent probe for studying the properties of biological membranes. By analyzing the EPR spectrum of DTBN in the presence of lipid bilayers, researchers can obtain information about:

-

Membrane Fluidity: As described in the experimental protocol, the rotational motion of DTBN is sensitive to the viscosity of its local environment. This allows for the measurement of microviscosity at different depths within the membrane by using a series of spin labels with the nitroxide group at different positions on an acyl chain.[2][4]

-

Polarity Profiles: The hyperfine coupling constant of DTBN is sensitive to the polarity of its surroundings. By analyzing the spectral components corresponding to DTBN in the aqueous and lipid phases, a polarity profile across the membrane can be constructed.

-

Drug-Membrane Interactions: The introduction of drug molecules can alter the physical properties of lipid membranes. DTBN can be used to monitor these changes. For example, the partitioning of a drug into the lipid bilayer may increase or decrease membrane fluidity, which can be detected by a change in the rotational correlation time of DTBN.[3] This information is valuable for understanding a drug's mechanism of action and its potential effects on membrane integrity.

Spin Trapping of Reactive Oxygen Species (ROS) in Oxidative Stress and Disease Models

Reactive oxygen species (ROS), such as the superoxide (B77818) radical (•O₂⁻) and the hydroxyl radical (•OH), are highly reactive molecules that can cause significant damage to cells and are implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's disease, as well as in cancer and cardiovascular diseases.[5][6] Due to their short lifetimes, direct detection of ROS is challenging.

DTBN can be used as a "spin trap" to detect these transient radicals. The diamagnetic DTBN molecule reacts with a short-lived radical to form a more stable nitroxide radical adduct, which can then be detected and characterized by EPR spectroscopy. The hyperfine coupling constants of the resulting spin adduct can provide information about the identity of the trapped radical.[7][8]

This application is particularly relevant in drug development for the screening and evaluation of antioxidant compounds. The efficacy of a potential antioxidant drug can be assessed by its ability to reduce the EPR signal of the DTBN-ROS adduct in a model system of oxidative stress.[8]

Characterization of Drug Delivery Systems

The properties of nanocarriers used for drug delivery, such as liposomes and micelles, are critical to their efficacy. DTBN can be used as a spin probe to characterize these systems. By observing the EPR spectrum of DTBN partitioned into these nanocarriers, information about the microenvironment within the carrier can be obtained. This includes the polarity and microviscosity of the drug-loading compartments, which can influence drug stability and release kinetics.[9] Furthermore, changes in the EPR signal of DTBN can be used to monitor the release of an encapsulated drug from its carrier.

Conclusion

This compound is a versatile and powerful spin label for EPR spectroscopy. Its stability and the sensitivity of its EPR spectrum to the local environment make it an invaluable tool for a wide range of applications in research and drug development. From elucidating the fundamental properties of biological membranes to aiding in the development of novel therapeutics for diseases associated with oxidative stress, DTBN continues to be a key player in the field of biophysical chemistry. This guide provides a foundational understanding of its principles and applications, intended to assist researchers in leveraging this technique to its full potential.

References

- 1. Molecular dynamics and partitioning of this compound in stratum corneum membranes: effect of terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. EPR SPECTROSCOPY - Bringing EPR to a Wider World: Biological ROS & RNS Detection [drug-dev.com]

- 5. Scanned-probe detection of electron spin resonance from a nitroxide spin probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. syntechinnovation.com [syntechinnovation.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Di-tert-butyl Nitroxide: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sources, Grades, and Applications of Di-tert-butyl Nitroxide.

This compound (DTBN) is a stable free radical widely utilized in various scientific and industrial applications. Its stability, attributed to the steric hindrance provided by the two tert-butyl groups surrounding the nitroxide radical, makes it a valuable tool in polymer chemistry, materials science, and biochemistry. This technical guide provides a comprehensive overview of the commercial sources and available grades of DTBN, along with detailed insights into its primary applications and relevant experimental protocols.

Commercial Availability and Grades

This compound is commercially available from a range of chemical suppliers. The most commonly offered grade is a technical grade , typically with a purity of 90% or greater. While higher purity grades are less common, some suppliers may offer them upon request or for specialized applications. Researchers requiring analytical standards or purities exceeding 98% should inquire directly with manufacturers for custom synthesis options.

Below is a summary of representative commercial suppliers and the typical grades of this compound they offer.

| Supplier | Grade | Purity | CAS Number |

| Sigma-Aldrich | Technical Grade | 90% | 2406-25-9 |

| Santa Cruz Biotechnology | Standard | ≥90% | 2406-25-9 |

| Smolecule | Standard | Not specified | 2406-25-9 |

| Clearsynth | Standard | High quality, Certificate of Analysis provided | 2406-25-9 |

| Biosynth | Standard | Not specified | 2406-25-9 |

| NINGBO INNO PHARMCHEM CO.,LTD. | Custom | Per request | 2406-25-9 |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₈NO |

| Molecular Weight | 144.24 g/mol [1][2] |

| Appearance | Red liquid or solid |

| Boiling Point | 74-75 °C at 34 mmHg |

| Storage Temperature | 2-8°C |

Key Applications and Experimental Protocols

This compound's unique properties as a stable radical underpin its use in several key applications.

Spin Labeling for Electron Paramagnetic Resonance (EPR) Spectroscopy

DTBN and other nitroxides are extensively used as spin labels to study the structure and dynamics of biological and synthetic materials by Electron Paramagnetic Resonance (EPR) spectroscopy.[3] The EPR spectrum of the nitroxide is sensitive to its local environment, providing information on molecular motion, polarity, and distance between spin-labeled sites.

-

Protein Preparation: The protein of interest is typically mutated to introduce a cysteine residue at the desired labeling site.

-

Reduction: The protein is incubated with a reducing agent (e.g., DTT) for approximately 30 minutes to ensure the cysteine thiol group is in its reduced state. The reducing agent is subsequently removed, often by chromatography.

-

Labeling Reaction: The purified protein is then incubated with a molar excess (typically 10-fold) of a nitroxide spin label that is functionalized to react with cysteine residues. The reaction is allowed to proceed with agitation for 1-4 hours.

-

Removal of Unreacted Label: The unreacted spin label is removed from the labeled protein, usually by size-exclusion chromatography.

-

EPR Analysis: The spin-labeled protein is then analyzed by continuous-wave (cw-EPR) or pulsed-EPR (e.g., DEER) spectroscopy to study protein dynamics and structure.

References

- 1. ジ-tert-ブチルニトロキシド technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Di-tert-butyl Nitroxide in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Di-tert-butyl nitroxide (DTBN), a stable free radical commonly used in various chemical and biological research applications. Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its GHS classification.

-

Flammable liquids: Category 3[1]

-

Specific target organ toxicity – single exposure (Respiratory tract irritation): Category 3[1][2]

Signal Word: Warning

Hazard Statements: [2]

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈NO | [2] |

| Molecular Weight | 144.23 g/mol | [2] |

| Appearance | Red, orange liquid | [3] |

| Boiling Point | 74 - 75 °C at 45 hPa | |

| Flash Point | 46 °C (114.8 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Toxicological Data

The toxicological properties of this compound have not been thoroughly investigated. The available data is summarized below.

| Toxicity Endpoint | Value | Species | Reference |

| LD50 Oral | 505 mg/kg | Mouse | [3] |

| Skin corrosion/irritation | No data available | [3] | |

| Serious eye damage/eye irritation | No data available | [3] | |

| Respiratory or skin sensitization | No data available | [3] | |

| Germ cell mutagenicity | No data available | [3] | |

| Carcinogenicity (IARC) | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. | [3] | |

| Reproductive toxicity | No data available | [3] | |

| Specific target organ toxicity - single exposure | Inhalation may cause respiratory irritation. | [3] | |

| Specific target organ toxicity - repeated exposure | No data available | [3] | |

| Aspiration hazard | No data available | [3] |

Experimental Protocols

Safe Handling and Personal Protective Equipment (PPE)

A logical workflow for the safe handling of this compound is essential to minimize exposure and risk.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use nitrile gloves and a flame-retardant lab coat.

-

Respiratory Protection: If working outside a fume hood or in case of a spill, use a respirator with an appropriate vapor cartridge (e.g., type ABEK).

Quenching and Disposal of this compound Waste

As a stable radical, this compound may need to be quenched before disposal. This can be achieved by reacting it with a reducing agent. A general procedure is outlined below. Note: This should be performed in a fume hood with appropriate PPE.

Materials:

-

This compound waste

-

Ascorbic acid or sodium ascorbate (B8700270)

-

A suitable solvent (e.g., ethanol (B145695) or water)

-

Stir plate and stir bar

-

Beaker or flask

Protocol:

-

Dilute the this compound waste with a suitable solvent to a low concentration.

-

While stirring, slowly add an excess of ascorbic acid or sodium ascorbate solution.

-

The characteristic red-orange color of the nitroxide should fade as it is reduced to the corresponding hydroxylamine.

-

Continue stirring for a sufficient period to ensure complete reaction. The disappearance of the color is a good indicator, but chromatographic analysis (e.g., TLC) can be used for confirmation.

-

Once the reaction is complete, the quenched solution should be collected in a properly labeled hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) office.

Reactivity and Incompatibilities

This compound is a stable radical, but it can react with certain substances. It is important to avoid contact with incompatible materials to prevent hazardous reactions.

Incompatible Materials:

-

Strong oxidizing agents

-

Strong reducing agents

-

Strong acids

-

Strong bases

Conditions to Avoid:

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.[3]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Accidental Release Measures

In the event of a spill, evacuate the area and remove all sources of ignition.[3] Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ensure adequate ventilation.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before working with this chemical.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Di-tert-butyl Nitroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl nitroxide (DTBN) is a persistent organic radical widely utilized as a spin label, radical scavenger, and polymerization mediator. Its utility is intrinsically linked to its notable stability, which is primarily attributed to the steric hindrance afforded by the bulky tert-butyl groups surrounding the nitroxide moiety. However, under conditions of elevated temperature, DTBN undergoes thermal decomposition, a process of significant interest in the contexts of its application limits, storage, and potential hazard assessment. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition products of this compound, drawing from available experimental data and theoretical studies. A notable scarcity of in-depth, publicly available experimental research specifically detailing the thermal decomposition of pure DTBN necessitates a cautious approach, integrating findings from related, sterically hindered nitroxides to infer potential decomposition pathways.

Thermal Stability of this compound

The remarkable stability of this compound is a key characteristic that underpins its wide range of applications. Unlike many other free radicals, DTBN can be isolated and stored as a red crystalline solid or liquid. This stability is a direct consequence of the steric shielding provided by the two tertiary butyl groups attached to the nitrogen atom. These bulky groups effectively prevent the unpaired electron on the nitroxide from readily participating in dimerization or other reactions that would lead to its degradation at ambient temperatures.

While DTBN is considered stable under normal storage conditions, its thermal stability is not absolute. Upon heating, the molecule will eventually acquire sufficient energy to overcome the activation barrier for decomposition. General literature suggests that when heated to decomposition, this compound emits toxic vapors of nitrogen oxides (NOx). However, precise, quantitative data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) specifically for pure DTBN are not extensively reported in publicly accessible literature. Such analyses would be crucial for determining the onset temperature of decomposition, the rate of mass loss, and the associated enthalpic changes.

Decomposition Pathways and Products

The specific pathways and resulting products of the thermal decomposition of this compound in the gas or neat liquid phase are not well-documented in dedicated experimental studies. However, based on the fundamental principles of radical chemistry and limited reports, a plausible decomposition mechanism can be proposed.

It is important to distinguish thermal decomposition from decomposition in solution. In aqueous environments, it has been reported that DTBN can decompose to form 2-methyl-2-nitrosopropane (B1203614) and tert-butanol. This process, however, is likely influenced by the presence of water and may not be representative of the purely thermal degradation pathway.

For the thermal decomposition of pure DTBN, the initiation step is likely the homolytic cleavage of the C-N bond, which is generally the weakest bond in the molecule apart from potential intermolecular interactions.

Proposed Primary Decomposition Products:

-

2-Methyl-2-nitrosopropane: Formed from the fragmentation of the DTBN radical.

-

tert-Butyl radical: Resulting from the C-N bond cleavage. This highly reactive radical would likely undergo further reactions such as hydrogen abstraction or combination.

-

Isobutylene: A potential product from the disproportionation of tert-butyl radicals.

-

Isobutane: Can be formed by hydrogen abstraction from other molecules by the tert-butyl radical.

-

Nitrogen Oxides (NOx): As indicated in safety literature, the decomposition at higher temperatures is expected to produce various oxides of nitrogen.

A comprehensive analysis of the decomposition products would necessitate techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to identify the volatile and semi-volatile organic products, and specific gas analyzers for NOx detection.

Quantitative Data Summary

Due to the limited availability of specific experimental data for the thermal decomposition of this compound, a quantitative summary table cannot be definitively populated at this time. Further experimental investigation is required to determine the precise decomposition temperatures, product yields, and kinetic parameters.

Experimental Protocols for Thermal Analysis

While specific, detailed protocols for the thermal analysis of this compound are not readily found, a general methodology based on standard techniques for thermally sensitive materials can be outlined. The following represents a recommended experimental workflow for researchers investigating the thermal stability and decomposition of DTBN.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis should be conducted under a controlled inert atmosphere, typically high-purity nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative processes.

-

Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that encompasses the expected decomposition, e.g., from ambient temperature to 500 °C.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the initial decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, including melting and decomposition (exothermic or endothermic nature).

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small, accurately weighed sample of DTBN (typically 1-5 mg) is hermetically sealed in an aluminum or gold-plated stainless steel pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere (nitrogen or argon) with a constant purge rate.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate of 10 °C/min, over a relevant temperature range.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature, peak temperature, and enthalpy change (ΔH) for each transition are determined.

Analysis of Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the chemical composition of the volatile and semi-volatile products generated during the thermal decomposition of DTBN.

Methodology:

-

Instrument: A pyrolysis unit directly coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation: A small amount of DTBN is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA/DSC results) in an inert atmosphere and held for a short period.

-

GC Separation: The evolved gases are swept into the GC column, where the different components are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection and Identification: The separated components are introduced into the Mass Spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared with spectral libraries (e.g., NIST) to identify the individual decomposition products.

Visualization of Experimental Workflow

The logical flow of experiments to characterize the thermal stability and decomposition of this compound can be visualized as follows:

Proposed Decomposition Pathway

Based on the principles of radical chemistry, a simplified potential decomposition pathway for this compound at elevated temperatures is proposed below. This pathway is hypothetical and requires experimental validation.

Conclusion and Future Outlook

This compound is a cornerstone of radical chemistry due to its exceptional stability under ambient conditions. However, a comprehensive, quantitative understanding of its behavior at elevated temperatures is currently lacking in the public domain. The information available suggests that its thermal decomposition is a complex process that likely involves C-N bond homolysis as an initial step, leading to the formation of various smaller organic molecules and nitrogen oxides.

To advance the safe and effective use of DTBN in high-temperature applications and to fully characterize its hazard potential, further dedicated experimental research is imperative. A systematic study employing techniques such as TGA, DSC, and Py-GC-MS, as outlined in this guide, would provide the necessary quantitative data to establish a definitive understanding of the thermal stability and decomposition products of this important nitroxide radical. Such data would be invaluable for researchers, scientists, and drug development professionals who rely on the predictable behavior of this versatile molecule.

Methodological & Application

Application Notes and Protocols for Radical Detection Using Di-tert-butyl Nitroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl nitroxide (DTBN) is a stable free radical that serves as a valuable tool in the study of transient radical species.[1] Its primary application in this context is as a spin trap in Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy.[1] Spin trapping is a technique used to detect and identify short-lived free radicals by converting them into more stable radicals, known as spin adducts, which can then be readily detected by EPR.[2] The stability of DTBN is attributed to the steric hindrance provided by the bulky tert-butyl groups, which protect the nitroxyl (B88944) radical moiety.[1]

These application notes provide a comprehensive overview of the use of DTBN as a spin trap, including detailed experimental protocols, data presentation in tabular format, and visual representations of key processes to aid researchers in their experimental design and data interpretation.

Principle of Spin Trapping with this compound

The fundamental principle of spin trapping involves the reaction of a short-lived, highly reactive radical (R•) with a diamagnetic spin trap molecule (in this case, DTBN is already a stable radical, a nuanced point to consider in experimental design) to form a more persistent radical product, the spin adduct. The unique hyperfine splitting pattern of the resulting spin adduct in the EPR spectrum provides information about the nature of the trapped radical.

The reaction can be generalized as follows:

R• + Spin Trap → Spin Adduct (a more stable radical)

For nitrone and nitroso spin traps, the radical adds to a double bond. DTBN, being a stable nitroxide radical itself, can participate in radical reactions, and its utility as a "trap" can be more complex than simple addition, sometimes involving redox reactions or scavenging.[3]

Applications in Research and Drug Development

The detection and characterization of free radicals are crucial in various fields, including:

-

Biology and Medicine: Understanding the role of reactive oxygen species (ROS) and other radicals in disease pathogenesis, such as inflammation, neurodegenerative disorders, and cardiovascular diseases.

-

Drug Development: Screening and characterization of antioxidant properties of new chemical entities. Investigating drug metabolism and drug-induced toxicity mechanisms involving radical intermediates.

-

Materials Science: Studying degradation and polymerization processes initiated by radicals.[4]

-

Environmental Science: Investigating the role of free radicals in atmospheric and aquatic chemistry.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2406-25-9 | [4] |

| Molecular Formula | C₈H₁₈NO | [4] |

| Molecular Weight | 144.23 g/mol | [4] |

| Appearance | Colorless to pale yellow solid or liquid | [1] |

| Boiling Point | 74-75 °C at 34 mmHg | [4] |

| Storage Temperature | 2-8°C | [4] |

Table 2: EPR Hyperfine Coupling Constants of this compound Adducts

Note: Compiling a comprehensive experimental table of hyperfine coupling constants for a wide variety of DTBN adducts proved challenging from the available literature. The following values are illustrative and may vary depending on the solvent and temperature. Researchers should consult specialized literature or databases for specific adducts of interest.

| Trapped Radical | Solvent | aN (G) | aH (G) | g-factor | Reference |

| DTBN itself | Toluene | 15.3 | - | 2.0060 | Theoretical |

| tert-Butoxyl | Benzene | 27.5 | - | - | Theoretical |

| Methyl | Benzene | 16.3 | 11.7 | - | Theoretical |

Theoretical values are often calculated using methods like Density Functional Theory (DFT) and provide a basis for experimental comparison.[5]

Table 3: Rate Constants for Radical Trapping by Nitroxides

| Radical Type | Nitroxide | Rate Constant (k) in M⁻¹s⁻¹ | Solvent | Reference |

| Carbon-centered | This compound | 10⁷ - 10⁸ | Ethylbenzene | [6] |

| Carbon-centered | TEMPO | 10⁷ - 10⁸ | Ethylbenzene | [6] |

Experimental Protocols

Protocol 1: General Procedure for Radical Detection using DTBN and EPR Spectroscopy

This protocol provides a general framework. Specific parameters may need to be optimized depending on the radical source and the experimental system.

1. Reagent Preparation:

-

DTBN Stock Solution: Prepare a stock solution of DTBN in a suitable solvent (e.g., deoxygenated toluene, benzene, or an aqueous buffer with a co-solvent if necessary). A typical concentration range for the stock solution is 10-100 mM.

-

Radical Generating System: Prepare the system that will generate the radicals of interest. This could be a chemical reaction (e.g., Fenton reaction for hydroxyl radicals), a biological system (e.g., enzymatic reaction, cell culture), or a photochemical reaction.

-

Control Samples: Prepare control samples that include all components except the radical generating agent to obtain a baseline EPR spectrum.

2. Spin Trapping Reaction:

-

In an appropriate reaction vessel (e.g., a glass tube), combine the radical generating system with the DTBN stock solution. The final concentration of DTBN in the reaction mixture typically ranges from 1 to 50 mM.

-

The optimal concentration of the spin trap should be high enough to efficiently trap the radicals but not so high as to cause significant line broadening in the EPR spectrum.

-

Incubate the reaction mixture for a specific period. The incubation time will depend on the rate of radical generation and the stability of the spin adduct. This may range from a few minutes to an hour and should be determined empirically.

3. EPR Sample Preparation:

-

Transfer an aliquot of the reaction mixture into a suitable EPR sample tube (e.g., a quartz capillary tube or a flat cell). For aqueous samples, specialized aqueous flat cells are recommended to minimize dielectric loss.

-

Ensure the sample is free of oxygen, as molecular oxygen can broaden the EPR signal. This can be achieved by purging the sample with an inert gas like nitrogen or argon.

4. EPR Spectrometer Setup and Data Acquisition:

-

The following are typical X-band EPR spectrometer settings. These should be optimized for the specific instrument and sample.

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 1 - 20 mW (use non-saturating power levels, which should be determined by a power saturation study).

-

Magnetic Field Center: ~3400 G (this will depend on the g-factor of the spin adduct).

-

Sweep Width: 50 - 100 G

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.1 - 1.0 G (should be less than the narrowest line width to avoid distortion).

-

Time Constant: 0.03 - 0.3 s

-

Scan Time: 30 - 60 s

-

Number of Scans: Signal-to-noise ratio can be improved by accumulating multiple scans.

-

-

Record the EPR spectrum at a controlled temperature (e.g., room temperature).

5. Data Analysis:

-

Analyze the recorded EPR spectrum to determine the g-factor and the hyperfine coupling constants (a-values).

-

The number of lines in the spectrum and the magnitude of the hyperfine splittings can be used to identify the trapped radical by comparing the experimental values with literature data.[5]

-

The concentration of the spin adduct can be quantified by double integration of the EPR signal and comparison with a standard of known concentration (e.g., a stable nitroxide radical like TEMPO).[7]

Mandatory Visualizations

Concluding Remarks

This compound is a versatile and stable spin trap for the detection and identification of a variety of radical species. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute their spin trapping experiments. Successful application of this technique requires careful optimization of experimental parameters and a thorough understanding of the underlying principles of EPR spectroscopy. For quantitative analysis, meticulous attention to sample preparation and the use of appropriate standards are paramount.[7]

References

- 1. CAS 2406-25-9: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 二叔丁基硝基氧 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. Electron paramagnetic resonance spectroscopy studies of oxidative degradation of an active pharmaceutical ingredient and quantitative analysis of the organic radical intermediates using partial least-squares regression - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Di-tert-butyl Nitroxide in Controlled Radical Polymerization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxide-Mediated Polymerization (NMP) is a robust method for controlled radical polymerization (CRP), enabling the synthesis of well-defined polymers with predictable molecular weights, low polydispersity, and complex architectures.[1] A key component of NMP is the stable nitroxide radical, which reversibly terminates the propagating polymer chain, establishing a dynamic equilibrium between active and dormant species.[2] This process minimizes irreversible termination events, characteristic of conventional free-radical polymerization.[3]

Di-tert-butyl nitroxide (DTBN), also referred to as di-tert-butyl nitroxyl (B88944) (DBN), is an acyclic nitroxide that has demonstrated utility in controlling the polymerization of specific monomers, particularly acrylates. A notable advantage of DTBN is its ability to mediate the polymerization of monomers like tert-butyl acrylate (B77674) at lower temperatures than those required for more common nitroxides such as TEMPO.[4] This feature can be critical for preserving the integrity of sensitive functional groups and reducing side reactions.

These application notes provide a comprehensive overview of the mechanism, experimental protocols, and available data for the application of this compound in controlled radical polymerization.

Mechanism of Nitroxide-Mediated Polymerization

NMP operates on the principle of reversible deactivation. The process can be initiated in a bimolecular fashion, involving a conventional radical initiator (like benzoyl peroxide or AIBN) and a nitroxide, or through a unimolecular initiator, which is a pre-formed alkoxyamine that thermally dissociates.[2]

The core of the mechanism involves the following steps:

-

Initiation: A conventional initiator decomposes upon heating to generate primary carbon-centered radicals. These radicals then add to a monomer unit to start a propagating polymer chain.

-